1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
The compound 1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol features a benzimidazole core substituted at the N1-position with a 3-(2-methoxyphenoxy)propyl chain and at the C2-position with an ethanol group. Its molecular formula is C₂₀H₂₂N₂O₃, with a molecular weight of approximately 338.4 g/mol (calculated). The 2-methoxyphenoxypropyl group introduces aromaticity and ether linkages, while the ethanol moiety enhances hydrophilicity.
Properties
IUPAC Name |
1-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(22)19-20-15-8-3-4-9-16(15)21(19)12-7-13-24-18-11-6-5-10-17(18)23-2/h3-6,8-11,14,22H,7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFQKILORBKJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the methoxyphenoxypropyl chain: This step involves the reaction of the benzimidazole intermediate with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of the ethanol group: The final step involves the reduction of the benzimidazole intermediate with a suitable reducing agent such as sodium borohydride in an alcohol solvent.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various types of chemical reactions:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using a catalyst such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anti-cancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on proteins, altering their function and leading to various biological effects. The methoxyphenoxypropyl chain and ethanol group can also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
1-(1-(Substituted Benzyl)-1H-benzo[d]imidazol-2-yl)ethan-1-one Derivatives (12f, 12g, 12h)
- Structure: These compounds (e.g., 12f: 3-chlorobenzyl; 12g: 2-fluorobenzyl) replace the ethanol group with a ketone (C=O) and use benzyl groups instead of phenoxypropyl chains.
- Physicochemical Properties: LC-MS m/z: ~269–285 [M+H]⁺ (vs. ~338 for the target compound) . The ketone group reduces solubility compared to the ethanol group in the target compound.
- Synthetic Route : Synthesized via alkylation of benzimidazole with substituted benzyl halides, followed by ketone introduction .
(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol
- Structure: Features a methanol (-CH₂OH) group at C2 and a phenoxypropyl chain at N1.
- Key Differences: Shorter alcohol chain (methanol vs. ethanol) reduces steric bulk but may limit hydrogen-bonding capacity. Molecular weight: ~310.3 g/mol (vs. 338.4 for the target compound) .
1-{1-[3-(4-Ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol
- Structure: Substitutes ethanol with butanol and replaces 2-methoxyphenoxy with 4-ethylphenoxy.
- Impact: Increased lipophilicity due to the butanol chain and ethyl group. Molecular weight: ~366.5 g/mol .
Functional Group Modifications
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (10) and 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (11)
- Structure: Lack N1-substituents, focusing on C2 modifications (ethanol vs. ketone).
- Key Findings: Compound 10 (ethanol) has higher solubility in polar solvents than 11 (ketone). Oxidation of 10 to 11 using K₂Cr₂O₇/H₂SO₄ confirms the redox sensitivity of the ethanol group .
Benzimidazole-Chalcone Hybrids (3a-e)
Pharmacologically Active Derivatives
Anticancer Agents 4c and 4k
- Structure : Incorporate oxadiazole and piperazine groups linked to benzimidazole.
- Activity :
Benzimidazole-Urea Derivatives (3a-e)
- Structure : Feature urea (-NHCONH-) linkages at the C2 position.
- Synthesized via reaction with isocyanates under inert conditions .
Research Implications
- Target Compound Advantages: Balanced hydrophilicity (ethanol) and lipophilicity (phenoxypropyl) for improved bioavailability. Potential for further derivatization at the ethanol group (e.g., esterification, glycosylation) .
- Challenges: Limited data on biological activity; requires in vitro/in vivo testing against analogs like 4c (anticancer) or 3a-e (urea derivatives) .
Biological Activity
The compound 1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol is a benzimidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₉H₂₃N₃O₃
- Molecular Weight : 341.41 g/mol
- CAS Number : 1018124-99-6
Benzimidazole derivatives, including the compound in focus, are known for their diverse mechanisms of action which include:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as inhibitors of various enzymes, particularly those involved in cancer cell proliferation and inflammation.
- Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
- Antioxidant Effects : These compounds may also function as antioxidants, scavenging free radicals and reducing oxidative stress.
Anticancer Properties
Research indicates that benzimidazole derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that modifications in the benzimidazole structure can enhance cytotoxicity against human cancer cells, including breast and colon cancer cells .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
Anti-inflammatory Effects
Benzimidazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, researchers evaluated the cytotoxic effects of various benzimidazole derivatives on human breast cancer cells. The study found that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
